molecular formula C20H26NO4P B11080111 [(Diphenylcarbamoyl)-methyl]-phosphonic acid diisopropyl ester

[(Diphenylcarbamoyl)-methyl]-phosphonic acid diisopropyl ester

Cat. No.: B11080111
M. Wt: 375.4 g/mol
InChI Key: BMVYNPXYSNERFV-UHFFFAOYSA-N
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Description

[(Diphenylcarbamoyl)-methyl]-phosphonic acid diisopropyl ester is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonic acid ester group and a diphenylcarbamoyl moiety, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Diphenylcarbamoyl)-methyl]-phosphonic acid diisopropyl ester typically involves the reaction of diphenylcarbamoyl chloride with a suitable phosphonic acid ester precursor. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions

[(Diphenylcarbamoyl)-methyl]-phosphonic acid diisopropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acids, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(Diphenylcarbamoyl)-methyl]-phosphonic acid diisopropyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be activated in vivo.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of [(Diphenylcarbamoyl)-methyl]-phosphonic acid diisopropyl ester involves its interaction with molecular targets such as enzymes and receptors. The diphenylcarbamoyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The phosphonic acid ester group can also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Diphenylcarbamoyl)-methyl]-phosphonic acid diisopropyl ester is unique due to the presence of both the diphenylcarbamoyl and phosphonic acid ester groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry .

Properties

Molecular Formula

C20H26NO4P

Molecular Weight

375.4 g/mol

IUPAC Name

2-di(propan-2-yloxy)phosphoryl-N,N-diphenylacetamide

InChI

InChI=1S/C20H26NO4P/c1-16(2)24-26(23,25-17(3)4)15-20(22)21(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,16-17H,15H2,1-4H3

InChI Key

BMVYNPXYSNERFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)OC(C)C

Origin of Product

United States

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